5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-bromo-4-ethylphenol with appropriate reagents to form the intermediate compound, which is then reacted with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromoethyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups.
Scientific Research Applications
5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: A related compound with similar structural features but different functional groups.
4-Ethylphenol: Another related compound with an ethyl group attached to the phenol ring.
Uniqueness
5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the bromoethylphenoxy group and the oxadiazole ring
Properties
Molecular Formula |
C11H12BrN3O2 |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15) |
InChI Key |
AABZGGJHYGGXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |
Origin of Product |
United States |
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